4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
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Overview
Description
4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[221]heptane-1-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide involves multiple steps. The starting material is typically a bicyclic ketone, which undergoes a series of reactions including acylation, hydrazide formation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other bicyclic ketones and hydrazides, such as:
- 4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
- 4,7,7-trimethyl-3-oxo-N-(3-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of 4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide lies in its specific functional groups and the resulting properties that make it suitable for diverse applications.
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4,7,7-trimethyl-3-oxo-N'-(2-phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide |
InChI |
InChI=1S/C18H22N2O4/c1-16(2)17(3)9-10-18(16,24-15(17)23)14(22)20-19-13(21)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
DPOADRMQRWCCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NNC(=O)CC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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